molecular formula C3H7O5P B1206142 Propanoyl phosphate

Propanoyl phosphate

Cat. No. B1206142
M. Wt: 154.06 g/mol
InChI Key: FMNMEQSRDWIBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoyl phosphate is the phosphate ester of propanoic acid. It has a role as an Escherichia coli metabolite. It derives from a propionic acid. It is a conjugate acid of a propanoyl phosphate(2-).

Scientific Research Applications

1. Environmental and Health Impact Assessment

Propanoyl phosphate and related compounds have been the subject of environmental and health impact studies. For instance, tris-(1,3-dichloro-2-propyl) phosphate, a flame retardant, has been found to be a mutagen, raising concerns about its potential carcinogenic effects (Gold, Blum, & Ames, 1978). Additionally, the metabolites of organophosphate flame retardants, including those of propanoyl phosphate derivatives, have been linked to developmental toxicity in zebrafish, emphasizing the need for understanding their toxicological effects (Lee et al., 2019).

2. Monitoring and Detection Techniques

Research has also focused on developing methods for monitoring propanoyl phosphate and its derivatives in various environments. Techniques such as LC-MS/MS have been utilized for the simultaneous determination of urinary biomarkers of exposure to propanoyl phosphate-related compounds (Bastiaensen et al., 2018). This is crucial for understanding human exposure levels and potential health risks.

3. Membrane Distillation Applications

In the field of membrane science, propanoyl phosphate compounds have been utilized in the engineering of microporous films for membrane distillation applications. For example, polyvinylidene fluoride dissolved in triethyl phosphate has been used to fabricate hydrophobic microporous films (Nejati et al., 2015). Such developments are significant for advancements in water treatment and purification technologies.

4. Industrial Applications

Propanoyl phosphate is also involved in industrial processes, such as in the production of erythromycin. A study explored the metabolic fate of propanol, used as a precursor in erythromycin synthesis, in an industrial strain of Saccharopolyspora erythraea (Xu et al., 2021). Understanding such pathways is vital for optimizing industrial bioprocesses.

properties

Product Name

Propanoyl phosphate

Molecular Formula

C3H7O5P

Molecular Weight

154.06 g/mol

IUPAC Name

phosphono propanoate

InChI

InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7)

InChI Key

FMNMEQSRDWIBFO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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